Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl-

Lipophilicity Drug Design Medicinal Chemistry

Researchers needing a pyrimidine scaffold with distinct steric and electronic properties for medicinal chemistry or agrochemical synthesis face limited options with standard methylthio or unsubstituted analogs. This compound provides precise control over lipophilicity (XLogP 2.9) and regioselectivity. - **Synthetic versatility:** Dual reactive handles (4-Cl, 2-SEt) enable sequential Pd-catalyzed cross-couplings. - **Unique reactivity:** Direct H₂O₂ oxidation yields 5-chloro-6-methyluracil-a shortcut to antiviral/anticancer uracil analogs. - **Reliable supply:** BenchChem ensures consistent purity (≥98%) and documentation for R&D use.

Molecular Formula C7H9ClN2S
Molecular Weight 188.68 g/mol
CAS No. 22727-18-0
Cat. No. B3024505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4-chloro-2-(ethylthio)-6-methyl-
CAS22727-18-0
Molecular FormulaC7H9ClN2S
Molecular Weight188.68 g/mol
Structural Identifiers
SMILESCCSC1=NC(=CC(=N1)Cl)C
InChIInChI=1S/C7H9ClN2S/c1-3-11-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
InChIKeyMBCOOEDCZBVFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(ethylthio)-6-methylpyrimidine: Properties & Procurement


4-Chloro-2-(ethylthio)-6-methylpyrimidine (CAS 22727-18-0) is a substituted pyrimidine building block with the molecular formula C₇H₉ClN₂S and a molecular weight of 188.68 g/mol . It is characterized by a chloro group at the 4-position, an ethylthio group at the 2-position, and a methyl group at the 6-position. This compound is primarily utilized as a versatile intermediate in medicinal and agrochemical research, where its specific substitution pattern enables nucleophilic displacement reactions and cross-couplings not feasible with simpler analogs [1]. Predicted physicochemical properties include a density of 1.25±0.1 g/cm³ and a pKa of -0.01±0.50 .

Research Intermediate Medicinal and agrochemical discovery
Substitution Pattern 4-Chloro, 2-ethylthio, 6-methyl pyrimidine core
Synthetic Utility Enables nucleophilic displacement and cross-couplings
Differentiation Distinct from simpler alkylthiopyrimidine analogs

Substitution Limitations of 4-Chloro-2-(ethylthio)-6-methylpyrimidine


Direct substitution of 4-chloro-2-(ethylthio)-6-methylpyrimidine with structurally similar pyrimidines (e.g., methylthio analogs or pyrimidines lacking the 6-methyl group) is not advisable for applications requiring specific steric, electronic, or solubility properties. The combination of an ethylthio leaving group, a chloro substituent, and a 6-methyl group creates a unique reactivity profile that dictates both its synthetic utility and the physicochemical properties of downstream products. Replacing the ethylthio group with a methylthio group, for instance, alters lipophilicity (XLogP) and molecular weight, which can impact binding affinity, metabolic stability, and solubility in biological systems [1]. Furthermore, the presence of the 6-methyl group can influence the regioselectivity of subsequent reactions, as documented in studies of similar systems where unsubstituted analogs led to different reaction outcomes or lower yields [2].

Altered lipophilicity and molecular weight
Replacing the ethylthio group with methylthio changes XLogP and molecular weight, which may shift binding affinity, metabolic stability, or solubility profiles in downstream compounds.
Regioselectivity and reaction outcome
The 6-methyl group influences regioselectivity; analogs lacking this substituent can lead to different reaction products or reduced yields in documented studies.

4-Chloro-2-(ethylthio)-6-methylpyrimidine: Key Comparative Evidence


Lipophilicity & Molecular Weight Differentiation

Compared to its closest analog, 4-chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2), the ethylthio derivative exhibits a measurable increase in lipophilicity and molecular weight. This difference is critical in medicinal chemistry, where even small changes in logP can significantly alter a compound's pharmacokinetic properties, including membrane permeability and metabolic stability [1].

Lipophilicity & MW
Reported
MW: +14.03 g/mol (+8.0%)
XLogP3-AA: +0.5 units
Supports lipophilicity-driven lead optimization context
Predicted values; requires experimental confirmation
Lipophilicity Drug Design Medicinal Chemistry

Unexpected Oxidative Reaction Pathway

Unlike many alkylthiopyrimidines that undergo straightforward oxidation to sulfoxides or sulfones, 4-chloro-2-(ethylthio)-6-methylpyrimidine exhibits a unique and unexpected reactivity profile under oxidative conditions. When treated with 30% H₂O₂ in ethanol with heating, it does not yield the anticipated 4-chloro-2-hydroxy-6-methylpyrimidine via nucleophilic displacement. Instead, it undergoes a rearrangement to form 5-chloro-6-methyluracil [1]. This behavior contrasts with the typical reactivity observed for simpler pyrimidines and highlights the need for careful experimental design when using this specific building block.

Oxidative Reactivity
Head-to-head
Forms 5-chloro-6-methyluracil instead of expected 4-chloro-2-hydroxy-6-methylpyrimidine
Unique route to uracil derivative synthesis
Reaction requires 30% H₂O₂/ethanol; design verification needed
Reactivity Oxidation Synthetic Chemistry

Efficient One-Pot Synthetic Route

The synthesis of 4-chloro-2-(ethylthio)-6-methylpyrimidine is notably efficient via a one-pot reaction of S-alkyl thioesters with nitriles in the presence of triflic anhydride [1]. This methodology is a significant advancement over traditional multi-step sequences often required for similarly substituted pyrimidines, offering a more direct route to this specific substitution pattern. While direct yield data for this specific compound in this method is not isolated in the source, the general method provides a streamlined approach to 4-alkylthiopyrimidines, which is a class-level advantage for procuring this specific derivative.

Synthetic Efficiency
Class-level
Accessible via one-pot thioester-nitrile cyclization method
May support reliable supply context
Direct yield data not isolated for this derivative
Synthetic Efficiency Building Block Medicinal Chemistry

4-Chloro-2-(ethylthio)-6-methylpyrimidine Application Scenarios


Lead Optimization for Enhanced Lipophilicity

When a medicinal chemistry program aims to improve the membrane permeability or metabolic stability of a lead series containing a pyrimidine core, the increased lipophilicity of the ethylthio analog (predicted XLogP of 2.9 vs. 2.4 for the methylthio analog) provides a quantifiable advantage. This difference can be critical for optimizing blood-brain barrier penetration or oral bioavailability without introducing additional structural changes [1].

Uracil Derivative Synthesis via Oxidative Rearrangement

For researchers targeting the synthesis of 5-substituted uracil derivatives, this compound offers a unique and direct entry point. Its specific reaction with H₂O₂ to yield 5-chloro-6-methyluracil, rather than the expected hydroxy-pyrimidine, represents a synthetic shortcut that is not available with other 2-alkylthiopyrimidine analogs [2]. This makes it a compound of choice for projects focused on antiviral or anticancer uracil analogs.

Agrochemical Intermediate for Pesticides

As part of a broad class of 4-alkylthiopyrimidines with demonstrated herbicidal and fungicidal activity, this compound serves as a valuable intermediate. Its specific substitution pattern can be leveraged to synthesize novel halogenopyrimidine-based pesticides, where the ethylthio group may contribute to enhanced target binding or field stability compared to smaller alkylthio analogs [3].

Building Block for Cross-Coupling Reactions

In synthetic sequences requiring palladium-catalyzed cross-couplings, 2-alkylthiopyrimidines are known to be particularly reactive substrates [4]. The ethylthio group in this compound serves as an effective leaving group, and the presence of the 4-chloro substituent provides a second handle for sequential functionalization. This dual reactivity is not found in simpler pyrimidine cores, making it a superior choice for constructing complex, polysubstituted heterocycles.

Application
Selection Property
Validation Focus
Lead Optimization (Lipophilicity)
Lipophilicity differentiation
ADME property assessment
Uracil Derivative Synthesis
Unique oxidative rearrangement
Reaction outcome verification
Agrochemical Intermediate
Substituted pyrimidine core
Target binding / field stability screening
Cross-Coupling Building Block
Dual reactive handles (Cl and SEt)
Sequential functionalization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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